2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Overview
Description
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid is a chemical compound with various applications in chemistry and material science. This compound, like other benzoic acid derivatives, is significant due to its functional groups that lend it unique chemical and physical properties.
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves condensation reactions and other complex chemical processes. For example, Patel and Patel (2010) describe the synthesis of 2-Hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, a process involving condensation and cyclocondensation reactions (Patel & Patel, 2010).
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often elucidated using techniques like X-ray crystallography. For instance, Chitrapriya et al. (2011) used single crystal X-ray diffraction studies to determine the molecular structure of a complex involving 2-hydroxy-benzoic acid (Chitrapriya et al., 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming complexes with metals or undergoing further functionalization. As detailed by Singh et al. (2014), complexes of 2-hydroxy-benzoic acid exhibit diverse chemical properties, including forming coordination polymers and exhibiting various bonding interactions (Singh, Singh, & Singh, 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are key to their application in different fields. Aarset et al. (2006) examined the gas-phase structures of benzoic acid and 2-hydroxybenzoic acid using electron diffraction and theoretical calculations, providing insights into their physical characteristics (Aarset, Page, & Rice, 2006).
Chemical Properties Analysis
The chemical properties, such as acidity, reactivity with other chemicals, and stability, are crucial for their use in various applications. Ghani and Mansour (2011) conducted a study on 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, examining its structural properties, which are indicative of its chemical behavior (Ghani & Mansour, 2011).
Scientific Research Applications
Gut Health and Feed Additives
Benzoic acid has been recognized for its antibacterial and antifungal properties, making it a widely used preservative in foods and feeds. Research suggests that benzoic acid can improve gut functions, including digestion, absorption, and barrier functions, through the regulation of enzyme activity, redox status, immunity, and microbiota. Appropriate levels of benzoic acid may enhance gut functions, whereas excessive administration could harm gut health (Mao et al., 2019).
Pharmacokinetic Analysis and Dietary Exposures
The pharmacokinetic data of benzoic acid in various animal models, including rats, guinea pigs, and humans, provide implications for assessing dietary exposures to benzoates. These data help in reducing the pharmacokinetic component of interspecies uncertainty factors associated with current acceptable daily intakes for benzoates, contributing to a better understanding of the safety and regulation of benzoic acid and its derivatives in food products (Hoffman & Hanneman, 2017).
Synthesis and Potential Drug Development
A review focused on a novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, highlights its potential as an alternative compound for drug development due to its COX-2 specificity, toxicity profile, and analgesic, anti-inflammatory, and antiplatelet activity. This suggests the scope for utilizing similar benzoic acid derivatives in new drug development, emphasizing the need for further research on their molecular mechanisms of regulation in health and disease (Tjahjono et al., 2022).
Bioactive Precursor in Organic Synthesis
Methyl-2-formyl benzoate, another derivative, is recognized for its versatility as a bioactive precursor in the synthesis of compounds with various pharmacological activities. It serves as a significant structure and an excellent precursor for the discovery of new bioactive molecules, highlighting the importance of benzoic acid derivatives in the pharmaceutical industry (Farooq & Ngaini, 2019).
Safety And Hazards
properties
IUPAC Name |
2-(2-methylprop-2-enoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBHNECCHZKIKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456165 | |
Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
CAS RN |
119171-39-0 | |
Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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